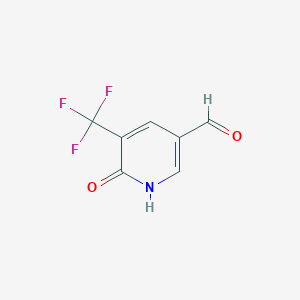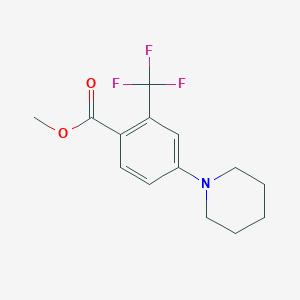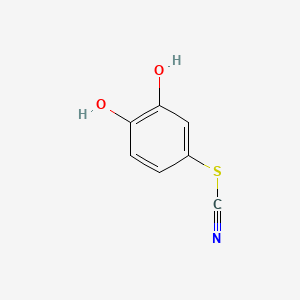
3,4-Dihydroxyphenyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydroxyphenyl thiocyanate is an organic compound with the molecular formula C₇H₅NO₂S and a molecular weight of 167.185 g/mol This compound is characterized by the presence of both hydroxyl and thiocyanate functional groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Dihydroxyphenyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydroxybenzaldehyde with thiocyanate salts under acidic conditions. The reaction typically proceeds as follows: [ \text{3,4-Dihydroxybenzaldehyde} + \text{Thiocyanate Salt} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and solvent extraction to remove impurities .
化学反応の分析
Types of Reactions: 3,4-Dihydroxyphenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form catechols.
Substitution: The thiocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the thiocyanate group under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Catechols
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
3,4-Dihydroxyphenyl thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of adhesives and polymeric materials.
作用機序
The mechanism of action of 3,4-dihydroxyphenyl thiocyanate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the thiocyanate group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
類似化合物との比較
3,4-Dihydroxyphenylalanine (DOPA): A precursor to neurotransmitters like dopamine.
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine.
3,4-Dihydroxyphenylglycol: A metabolite of norepinephrine.
Comparison: 3,4-Dihydroxyphenyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity. Unlike its analogs, which primarily function as neurotransmitter precursors or metabolites, this compound has broader applications in synthetic chemistry and industrial processes .
特性
CAS番号 |
5393-22-6 |
|---|---|
分子式 |
C7H5NO2S |
分子量 |
167.19 g/mol |
IUPAC名 |
(3,4-dihydroxyphenyl) thiocyanate |
InChI |
InChI=1S/C7H5NO2S/c8-4-11-5-1-2-6(9)7(10)3-5/h1-3,9-10H |
InChIキー |
VRLFTHKJVNALNA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1SC#N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


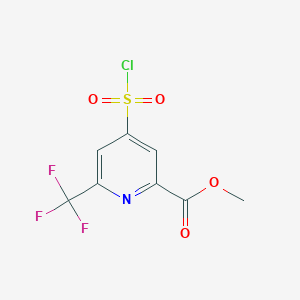
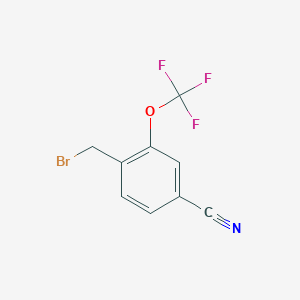
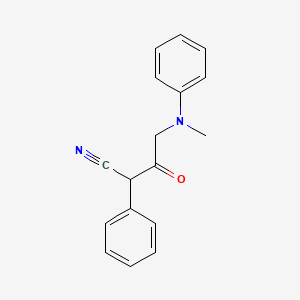
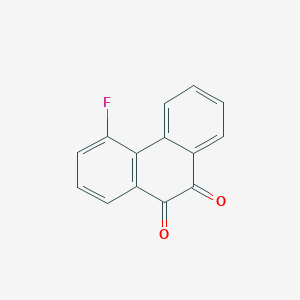


![6-[2-(4-Fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13993048.png)
![1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride](/img/structure/B13993049.png)

![1-(2-Chloroethyl)-3-[2-(4-{[(2-chloroethyl)carbamoyl]amino}-4-methylcyclohexyl)propan-2-yl]urea](/img/structure/B13993056.png)


